trans-2,5-Difluorocinnamic acid

Catalog No.
S1489536
CAS No.
112898-33-6
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,5-Difluorocinnamic acid

CAS Number

112898-33-6

Product Name

trans-2,5-Difluorocinnamic acid

IUPAC Name

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+

InChI Key

XAWHCSKPALFWBI-DAFODLJHSA-N

SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/C(=O)O)F

trans-2,5-Difluorocinnamic acid is an organic compound belonging to the class of cinnamic acids. It is a man-made compound, not found naturally. Specific information on its origin or historical development in research is not readily available. However, cinnamic acids themselves have a long history of use in various applications, including fragrances and pharmaceuticals []. The presence of fluorine atoms on the molecule suggests potential interest in its unique properties for scientific research, possibly in medicinal chemistry or materials science.


Molecular Structure Analysis

The key feature of trans-2,5-difluorocinnamic acid is its structure (F2C6H3CH=CHCO2H) []. It consists of a benzene ring with fluorine atoms at positions 2 and 5. Attached to the ring is a trans-double bond (C=C) conjugated with a carboxylic acid group (COOH). This conjugated system with alternating single and double bonds can influence the chemical and physical properties of the molecule. The two fluorine atoms can also affect the electronic properties of the molecule, potentially impacting its reactivity.


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under strong heating conditions, the carboxylic acid group might undergo decarboxylation, releasing CO2 and forming a styrene derivative.
  • Electrophilic aromatic substitution: The presence of fluorine atoms can activate the benzene ring for electrophilic aromatic substitution reactions, allowing attachment of new functional groups under specific conditions.

Organic Synthesis:

trans-2,5-Difluorocinnamic acid is used as a building block in the synthesis of various organic compounds, including:

  • Pharmaceuticals: It can be a precursor to certain pharmaceuticals, such as anti-inflammatory drugs. However, the specific details of this application are not publicly available due to patent restrictions.
  • Functional Materials: It can be used to create functional materials with specific properties, such as liquid crystals or polymers. For instance, research has shown that trans-2,5-difluorocinnamic acid can be used to synthesize photoresponsive polymers that change their properties when exposed to light [].

Medicinal Chemistry Research:

Material Science Research:

trans-2,5-Difluorocinnamic acid is also used in material science research to develop new materials with specific properties. For example, research has explored its potential use in creating new types of liquid crystals [].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-15

Explore Compound Types